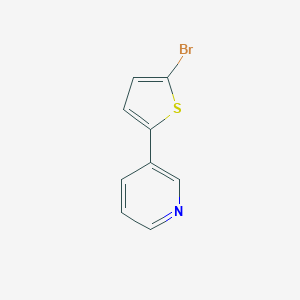

3-(5-Bromothiophen-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-05-9 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 5 Bromothiophen 2 Yl Pyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecular framework of 3-(5-bromothiophen-2-yl)pyridine and its derivatives.

In the ¹H NMR spectrum of related thiophene-pyridine compounds, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a study of 6-(thiophen-2-yl)pyridin-3-amine, the aromatic protons were observed in the range of δ 6.90–8.35 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on both the thiophene (B33073) and pyridine (B92270) rings. For example, the protons on the pyridine ring often exhibit characteristic doublet, triplet, or multiplet patterns due to spin-spin coupling.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atoms of the pyridine and thiophene rings resonate at distinct chemical shifts. For example, in 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbonyl carbons were assigned to signals at δ 155.34 ppm and δ 171.10 ppm. bas.bg In substituted pyridine derivatives, the carbon attached to the nitrogen atom typically appears at a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thus confirming the structural assignment. bas.bg For instance, HMBC correlations can reveal long-range couplings between protons and carbons, which helps in piecing together the entire molecular structure. bas.bg

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiophene-Pyridine Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (Thiophene) | 7.88 | 130.75 |

| CH (Thiophene) | 7.21-7.88 (m) | 130.14 |

| C (Thiophene) | - | 144.53 |

| CH (Pyridine) | 7.21-7.88 (m) | 128.63 |

| CH (Pyridine) | 7.21-7.88 (m) | 127.22 |

| C (Pyridine) | - | 152.30 |

Data is for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov The specific assignments for this compound may vary.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

IR spectroscopy is particularly useful for identifying characteristic functional group vibrations. For example, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and thiophene rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. In a related compound, 6-(thiophen-2-yl)pyridin-3-amine, the N-H stretching vibration was observed at 3427 cm⁻¹, and the aromatic C=C stretching appeared at 1578 cm⁻¹.

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The C-S stretching vibration of the thiophene ring, for instance, often gives a characteristic Raman signal. The position and intensity of Raman peaks are influenced by the molecular structure and symmetry. youtube.com For pyridine, complex formation can lead to shifts in its vibrational modes, which can be tracked using Raman spectroscopy. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational frequencies observed in both IR and Raman spectra. nih.govscispace.com

Table 2: Key Vibrational Modes for Thiophene and Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=C/C=N Ring Stretch | 1600 - 1400 | Multiple bands are often observed. |

| C-H In-plane Bend | 1300 - 1000 | |

| C-H Out-of-plane Bend | 900 - 675 | Sensitive to substitution pattern. |

| C-S Stretch (Thiophene) | 850 - 600 | Can be weak in IR, stronger in Raman. |

| C-Br Stretch | 700 - 500 |

These are general ranges and can vary based on the specific molecular structure and environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the molecular formula of this compound and its analogs. rsc.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, the presence of bromine is a key feature that can be identified in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of nearly equal intensity. youtube.comresearchgate.net This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule. youtube.com

Techniques such as electrospray ionization (ESI) are often used to gently ionize the molecule, preserving the molecular ion for detection. researchgate.net The experimentally determined exact mass from HRMS can then be compared to the calculated theoretical mass for the proposed molecular formula, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct elemental composition. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing a detailed picture of the molecular structure and intermolecular interactions of this compound analogs. rsc.orgdocumentsdelivered.commdpi.comnih.gov

Crystallographic Analysis of Molecular Conformation and Packing Motifs

By analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the unit cell can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. mdpi.com For molecules with multiple aromatic rings like this compound, a key conformational parameter is the dihedral angle between the thiophene and pyridine rings. nih.gov This angle can vary depending on the substitution pattern and the crystal packing forces.

The analysis also reveals how the molecules pack together in the crystal lattice, identifying common packing motifs such as herringbone or pi-stacking arrangements. mdpi.com In some cases, disorder in the crystal structure may be observed, where a part of the molecule occupies multiple positions. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure provides a detailed map of the intermolecular interactions that hold the molecules together in the solid state. researchgate.net These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govmdpi.comresearchgate.net For this compound analogs, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. rsc.org

The bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. Furthermore, the aromatic thiophene and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.govnih.gov The nature and strength of these intermolecular interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

Table 3: Common Intermolecular Interactions in Thiophene-Pyridine Derivatives

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyridine N, C-H donors |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophile. | Bromine atom |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Thiophene and pyridine rings |

The presence and significance of these interactions depend on the specific crystal packing.

Advanced Research Applications in Materials Science and Biomedical Sciences Excluding Prohibited Information

Materials Science Applications

The distinct electronic characteristics of 3-(5-Bromothiophen-2-yl)pyridine, arising from its extended π-conjugation, make it a valuable precursor for organic semiconductors. Its structural motifs are integral to the design of materials for various electronic and photonic applications.

Exploration as Components in Organic Electronic Devices (e.g., OLEDs, DSSCs)

While direct and extensive studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) are not widely documented, research on analogous structures highlights its potential. Pyridine-containing compounds are recognized for their role in creating hole-transporting materials for OLEDs. For instance, rationally functionalized pyridines have demonstrated good hole extraction and transport capabilities. Similarly, thiophene-based derivatives are crucial in developing emitters for OLEDs. Donor-π-acceptor systems incorporating thiophene (B33073) linkers have been successfully used as emitters in solution-processed OLEDs. The combination of a pyridine (B92270) and a thiophene ring in this compound suggests its potential as a building block for hole-transporting layers or as part of an emissive core in OLEDs.

In the realm of DSSCs, organic dyes based on a donor-π-acceptor (D-π-A) architecture are central to their performance. mdpi.com Thiophene and its derivatives are commonly employed as π-bridges in these sensitizers. mdpi.com Given that this compound contains a thiophene unit, it could potentially be integrated into the π-spacer of D-π-A dye sensitizers, although specific research on this application is yet to be reported.

Investigation of Charge Transport Characteristics in Organic Semiconductors

Studies on Non-Linear Optical (NLO) Response

Third-order non-linear optical (NLO) materials are crucial for applications in photonics, including optical switching and data processing. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor structures are known to exhibit significant NLO responses. Research on donor-acceptor substituted thiophene-vinylene oligomers has demonstrated enhanced optical nonlinearities. dtic.mil The NLO properties are sensitive to the nature of the conjugated bridge and the strength of the donor and acceptor groups. While specific studies on the NLO response of this compound are limited, its structure, which combines an electron-donating thiophene ring with an electron-withdrawing pyridine ring, suggests potential for NLO activity. Further investigation into this area could reveal its utility in advanced photonic devices.

Biomedical Sciences Research

In the biomedical field, the unique chemical structure of this compound and its derivatives serves as a foundation for the design of new therapeutic agents. Researchers have been actively exploring its biological functionalities, particularly in the context of structure-activity relationships and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies for Biological Functionalities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyridine derivatives, SAR analyses have been crucial in optimizing their therapeutic potential. nih.govresearchgate.net For instance, studies on pyridine analogues have shown that substitutions on the pyridine ring can significantly impact their binding affinity to biological targets like neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.net

In the context of antimicrobial agents, SAR studies of auranofin analogues, which feature phosphine (B1218219) and thiol ligands, demonstrated that modifications to these ligands could expand their activity spectrum to include Gram-negative pathogens. nih.gov Similarly, for pyridine and thienopyridine derivatives, SAR studies have been conducted to understand the relationship between their chemical structures and antimicrobial properties. researchgate.net These studies provide a framework for designing more potent and selective derivatives of this compound for various biological applications. For example, the antiproliferative activity of pyridine derivatives against cancer cell lines is influenced by the number and position of substituents like methoxy (B1213986) groups, as well as the presence of halogens and other rings. nih.gov

Evaluation of Antimicrobial Properties (Antifungal and Antibacterial Assays)

The search for new antimicrobial agents is a global health priority. Thiophene and pyridine moieties are present in numerous compounds with demonstrated antimicrobial activity. nih.govmdpi.com Derivatives of this compound have been evaluated for their potential as both antifungal and antibacterial agents.

Antifungal Activity:

Research has shown that various pyridine and thiophene derivatives possess antifungal properties. For example, isoxazolidine (B1194047) derivatives containing imidazole (B134444) and triazole have shown potent activity against systemic and dermatophytic fungi. nih.gov Similarly, ring-opened benzothieno[3,2-b]quinolinium salts, which have a thiophene moiety, have demonstrated remarkable potency against a range of fungal pathogens, including Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. nih.gov The antifungal activity of these compounds was found to be significantly enhanced by specific substitutions. nih.gov While specific data for this compound is not extensively detailed, the known antifungal activity of related structures suggests its potential in this area.

Antibacterial Activity:

A number of studies have highlighted the antibacterial potential of pyridine and thiophene derivatives. For instance, novel pyridine derivatives have been synthesized and shown to have good to strong antimicrobial activity against strains like E. coli and B. mycoides. researchgate.net In one study, a series of pyridine derivatives were tested against various bacterial strains, with some compounds exhibiting significant activity. nih.gov The minimum inhibitory concentration (MIC) is a key metric in these assays, indicating the lowest concentration of a compound that prevents visible growth of a bacterium. The table below summarizes the MIC values for some pyridine and thiophene derivatives against various bacterial strains, illustrating the potential of this class of compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine Derivative (Compound 12) | B. subtilis | 6.25-12.5 | nih.gov |

| Pyridine Derivative (Compound 15) | S. aureus | 6.25-12.5 | nih.gov |

| Pyridine Derivative (Compound 16) | P. aeruginosa | 6.25-12.5 | nih.gov |

| Pyridine Derivative (Compound 17) | E. coli | 6.25-12.5 | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 | nih.gov |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole (112) | S. aureus | 100 | mdpi.com |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole (112) | P. aeruginosa | 100 | mdpi.com |

These findings underscore the promise of this compound as a scaffold for the development of new antimicrobial agents. Further research focusing specifically on this compound and its simple derivatives is warranted to fully elucidate its therapeutic potential.

Mechanistic Investigations of Antimicrobial Action (e.g., Enzyme Inhibition Studies)

Derivatives of this compound have been the subject of research for their potential antibacterial properties. Studies have shown that certain derivatives can inhibit various bacterial strains. While the precise mechanisms are still under investigation, it is believed that the unique combination of the pyridine and bromothiophene rings contributes to their biological activity. The electronic properties and structural arrangement of these moieties likely play a crucial role in their interaction with bacterial targets.

In a broader context of antimicrobial research, the development of novel agents is critical to combat the rise of drug-resistant bacteria. Researchers have explored various pyridine and thiophene derivatives for their antibacterial efficacy. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against several Gram-positive bacteria. nih.gov Molecular docking studies of these compounds predicted their binding modes to bacterial targets, providing insights into their mechanism of action. nih.gov These studies often focus on the inhibition of essential bacterial enzymes or the disruption of bacterial cell morphology and growth dynamics. nih.gov

Research on Anticancer Activities and Cellular Interactions

The structural motif of this compound is of interest in the design of novel anticancer agents. Research into pyridine-containing compounds has revealed promising results in inhibiting the proliferation of cancer cells. For example, certain novel pyridine and pyridone compounds have been shown to induce G2/M phase arrest and apoptosis in human liver and breast cancer cells. nih.gov The mechanism of action for these compounds involved the upregulation of p53 and JNK pathways, which are critical in controlling the cell cycle and programmed cell death. nih.gov

Specifically, the upregulation of p53 can halt the cell cycle at the G2/M checkpoint, allowing for DNA repair or, in cases of severe damage, triggering apoptosis. nih.gov The activation of the JNK signaling pathway is also a key event in inducing apoptosis in response to cellular stress. nih.gov These findings highlight the potential for developing pyridine-based compounds, including derivatives of this compound, as effective anticancer therapeutics.

Anti-Diabetic Activity Studies and Molecular Docking

Derivatives of this compound have been investigated for their potential as anti-diabetic agents. One area of focus is the inhibition of α-amylase, a key enzyme in carbohydrate digestion. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, which is beneficial for managing diabetes.

A study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from precursors related to this compound, demonstrated significant α-amylase inhibitory activity. mdpi.comresearchgate.net Several of the synthesized derivatives exhibited IC₅₀ values that were significantly lower than the reference drug, acarbose, indicating potent inhibitory effects. mdpi.comresearchgate.net For instance, certain carboxylate and hydrazide derivatives showed excellent anti-diabetic activities with IC₅₀ values in the low micromolar range. mdpi.comresearchgate.net Molecular docking studies complemented these in vitro findings, suggesting a strong binding affinity of these compounds to the active site of the α-amylase enzyme. researchgate.net

| Compound Series | Derivative | α-Amylase Inhibition IC₅₀ (μM) | Reference Drug (Acarbose) IC₅₀ (μM) |

| Carboxylate Derivatives (6a-i) | 6b | 5.14 | 200.1 ± 0.15 |

| 6c | 5.15 | 200.1 ± 0.15 | |

| 6g | 5.20 | 200.1 ± 0.15 | |

| 6h | 5.56 | 200.1 ± 0.15 | |

| Hydrazide Derivatives (7a-i) | 7d | 5.12 | 200.1 ± 0.15 |

| 7f | 5.10 | 200.1 ± 0.15 | |

| 7g | 5.16 | 200.1 ± 0.15 | |

| 7a | 5.21 | 200.1 ± 0.15 |

Investigation of Anti-thrombolytic and Biofilm Inhibition Activities

Research has also extended to the anti-thrombolytic and biofilm inhibition properties of pyridine derivatives. Thrombolytic agents are crucial for treating blood clots, and biofilm inhibitors are important for combating persistent bacterial infections.

In a study of various pyridine derivatives, one compound, in particular, demonstrated the highest percentage of clot lysis in human blood, indicating significant anti-thrombolytic potential. researchgate.net The same study also revealed that another derivative was highly effective against Escherichia coli biofilms, showing a 91.95% inhibition rate. researchgate.net While not directly involving this compound itself, this research highlights the therapeutic potential of the broader class of pyridine-containing compounds in these areas.

The inhibition of biofilm formation is a key strategy to overcome antimicrobial resistance. Various molecules, including those with pyridine and thiophene cores, have been investigated for their ability to interfere with biofilm development. For example, bis(indolyl)pyridines have shown promise in inhibiting biofilm formation by both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The mechanism often involves interfering with bacterial signaling pathways or the production of extracellular polymeric substances that form the biofilm matrix. mdpi.com

In Silico Molecular Docking and Protein-Ligand Interaction Analyses

In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein target. This approach is instrumental in the early stages of drug discovery, helping to identify promising candidates and understand their potential mechanisms of action.

For derivatives of this compound, molecular docking has been employed to study their interactions with various biological targets. In the context of anti-diabetic research, docking studies have supported the in vitro findings by illustrating how these molecules can fit into the active site of α-amylase. researchgate.net Similarly, in antimicrobial studies, docking helps to visualize the binding of pyridine derivatives to bacterial enzymes, providing a rationale for their observed activity. nih.gov

Molecular docking studies typically involve calculating the binding energy and identifying key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein. biomedpharmajournal.org For instance, a study on pyrimidine (B1678525) derivatives as anti-diabetic agents used molecular docking to show strong hydrogen bonding with the target complex 1HNY, corroborating the in vitro results. remedypublications.com

Role as Intermediates in the Synthesis of Complex Molecules

One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The presence of the bromine atom on the thiophene ring and the nitrogen atom in the pyridine ring provides multiple reactive sites for various chemical transformations.

This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the bromothiophene moiety with a wide range of boronic acids or esters. nih.gov This versatility enables the synthesis of a diverse library of more complex molecules with tailored electronic and biological properties. For example, it has been used as a precursor for creating novel ligands for metal-catalyzed reactions and for synthesizing nitrogen-containing polyheteroaromatic compounds. These complex molecules, in turn, find applications in materials science as organic semiconductors and in medicinal chemistry as scaffolds for new therapeutic agents.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 3-(5-Bromothiophen-2-yl)pyridine is no exception. Future research will prioritize the development of sustainable and green synthetic methodologies to minimize environmental impact and enhance efficiency.

Current synthetic routes, such as the Suzuki-Miyaura cross-coupling reaction, while effective, often rely on palladium catalysts and organic solvents. Green chemistry approaches aim to mitigate these dependencies. Research is exploring microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. nih.govacgpubs.org One-pot multicomponent reactions (MCRs) represent another promising avenue, offering a streamlined process that reduces waste by combining multiple synthetic steps into a single operation. royalsocietypublishing.org The use of eco-friendly catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), and solvent-free reaction conditions are also being investigated to create more sustainable synthetic pathways for thiophene-pyridine derivatives. royalsocietypublishing.org A notable green approach involves the synthesis of thiophenes from pyridines using elemental sulfur under mild conditions, representing a skeletal edit that can be more environmentally friendly. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiophene-Pyridine Derivatives

| Feature | Conventional Synthesis (e.g., Suzuki Coupling) | Green Synthetic Approaches |

| Catalyst | Palladium-based catalysts | Ceric ammonium nitrate (CAN), elemental sulfur royalsocietypublishing.orgresearchgate.net |

| Solvents | Organic solvents (e.g., THF, DME) | Solvent-free conditions, water royalsocietypublishing.orggoogle.com |

| Energy Input | Often requires heating for extended periods | Microwave irradiation, room temperature reactions nih.govroyalsocietypublishing.org |

| Reaction Steps | Often multi-step procedures mdpi.com | One-pot multicomponent reactions royalsocietypublishing.org |

| Byproducts | Stoichiometric phosphine (B1218219) oxide waste (in some methods) nih.gov | Reduced waste generation royalsocietypublishing.org |

Integration of Artificial Intelligence and Machine Learning in Computational Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and the design of novel compounds with desired functionalities. researchgate.net This computational approach is particularly well-suited for exploring the vast chemical space of derivatives of this compound.

Table 2: Applications of AI/ML in the Design of Thiophene-Pyridine Materials

| Application Area | AI/ML Technique | Predicted/Designed Property | Potential Impact |

| Property Prediction | LightGBM, Deep Neural Networks researchgate.netbohrium.com | Thermophysical properties, electronic structure researchgate.netarxiv.org | Accelerated screening of candidate molecules. |

| Generative Design | Generative Adversarial Networks (GANs) youtube.com | Novel molecular structures with desired properties youtube.com | De novo design of materials with optimized performance. |

| Retrosynthesis Planning | Graph Neural Networks (GNN) acs.org | Efficient and viable synthetic pathways | Streamlined synthesis of novel compounds. |

| Structure-Property Relationship | Convolutional Neural Networks (CNNs) youtube.com | Correlation of hierarchical structures with material performance | Deeper understanding of the factors governing material properties. |

Exploration of Novel Biological Targets and Therapeutic Platforms

The thiophene-pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netnih.govresearchgate.netresearchgate.net Future research will delve deeper into elucidating the full therapeutic potential of this compound and its derivatives by exploring novel biological targets and innovative therapeutic platforms.

Derivatives of this scaffold have already shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against various kinases. nih.govresearchgate.net For example, certain thiophene (B33073) derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov The structural similarity of thienopyridines to purines and pyrimidines makes them interesting candidates for targeting DNA and RNA-related processes. researchgate.net Future studies will likely focus on identifying new protein targets for these compounds through high-throughput screening and computational methods like molecular docking. nih.gov The development of multitarget agents, which can simultaneously modulate several disease-related pathways, is a particularly promising strategy. nih.gov

Design of Hybrid Systems and Advanced Nanomaterials Incorporating the Thiophene-Pyridine Scaffold

The unique photophysical properties of thiophene-based compounds make them ideal candidates for incorporation into advanced hybrid systems and nanomaterials. rsc.org This interdisciplinary field combines the principles of chemistry, materials science, and nanotechnology to create novel materials with tailored functionalities.

Thiophene-pyridine derivatives can serve as building blocks for organic semiconductors and chromophores for applications in organic light-emitting diodes (OLEDs) and two-photon fluorescence microscopy. rsc.org The development of nanoparticle-based drug delivery systems for thiophene derivatives is another active area of research, aiming to improve drug efficacy and reduce side effects. nih.gov These nanoparticles can enhance the solubility and bioavailability of hydrophobic drugs and enable targeted delivery to tumor sites. nih.gov The design of hybrid materials, where the thiophene-pyridine scaffold is integrated with other functional moieties, could lead to the development of novel sensors, catalysts, and smart materials.

Q & A

Q. What are the established synthetic routes for 3-(5-Bromothiophen-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between bromothiophene derivatives and pyridine precursors. For example, α,β-unsaturated enones can react with phenyl hydrazine under reflux conditions to form pyrazoline intermediates, which are subsequently functionalized with bromothiophene groups. Key parameters include:

- Reaction time : Prolonged reflux (5–6 hours) ensures complete cyclization .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling reactions involving bromothiophene units.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.

Methodological Tip : Monitor reaction progress via TLC or HPLC-MS to optimize intermediate isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The bromothiophene moiety typically shows deshielded aromatic protons (δ 7.2–7.8 ppm), while pyridine protons appear as distinct singlets (δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 255.98 for C₉H₆BrNS).

- FT-IR : Peaks at 680–720 cm⁻¹ confirm C-Br stretching vibrations .

Data Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotational isomerism; use variable-temperature NMR to resolve ambiguities.

Q. How are impurities in this compound identified and quantified?

Common impurities include unreacted bromothiophene or dehalogenated byproducts. Analytical strategies include:

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to separate impurities (retention time differences ≥ 1.5 min).

- GC-MS : Detect volatile byproducts (e.g., bromothiophene) with electron ionization .

- Elemental Analysis : Confirm purity by matching experimental C/H/N/Br values to theoretical calculations (e.g., C: 42.14%, H: 2.36%, Br: 31.24%) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives resolve structural ambiguities?

Single-crystal X-ray diffraction is the gold standard. For example, a derivative with formula C₁₈H₁₃BrN₄O₃S₃ crystallizes in a monoclinic system (P2₁/c space group) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.0327 |

| b (Å) | 7.6488 |

| c (Å) | 36.939 |

| β (°) | 91.315 |

| V (ų) | 1986.5 |

Methodological Insight : Refine data using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) . Contradictions in bond angles (e.g., C-S-C vs. C-Br-C) can arise from twinning; employ the TWIN/BASF commands in SHELX for correction .

Q. What strategies optimize cross-coupling reactions involving this compound?

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig aminations, which tolerate steric hindrance from the bromothiophene group .

- Solvent Optimization : Use toluene for Stille couplings (higher boiling point minimizes side reactions).

- Additives : K₂CO₃ or Cs₂CO₃ improves yields in Suzuki reactions by stabilizing intermediates .

Data Analysis : Compare turnover numbers (TON) and catalytic efficiency (kₐₜ/Kₘ) across conditions using kinetic HPLC .

Q. How does electronic perturbation in this compound affect its reactivity in coordination chemistry?

The electron-withdrawing bromothiophene group lowers the pyridine nitrogen’s basicity, favoring hard Lewis acid coordination (e.g., Pd²⁺ or Ru³⁺). For example, in Pd(II) complexes, the ligand binds via the pyridine N and thiophene S atoms, forming a distorted square-planar geometry. Stability constants (log β) can be determined via potentiometric titrations .

Advanced Tip : Use DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals and predict redox behavior.

Q. What methodologies address low solubility of this compound in aqueous systems?

- Co-solvent Systems : Add DMSO (10–20% v/v) to aqueous buffers.

- Micellar Catalysis : Use CTAB surfactants to enhance solubility for catalytic studies.

- Derivatization : Introduce sulfonate groups via electrophilic substitution to improve hydrophilicity .

Validation : Measure solubility via UV-Vis spectroscopy (λₐᵦₛ = 265 nm) and compare with Hansen solubility parameters .

Q. How are computational methods applied to predict biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to screen against targets like mGluR5 (PDB: 4OO9). The bromothiophene group enhances π-π stacking with Phe₇₈⁸ .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data for kinase inhibition.

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.